An In-depth Technical Guide to 2-Methyl-1-thiophen-2-ylpropan-1-amine
An In-depth Technical Guide to 2-Methyl-1-thiophen-2-ylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1-thiophen-2-ylpropan-1-amine, a thiophene-based primary amine of significant interest in medicinal chemistry and forensic science. This document delves into its chemical identity, including its IUPAC name, synonyms, and key physicochemical properties. A plausible synthetic route is proposed based on analogous chemical transformations. While direct spectroscopic data is limited, this guide presents predicted 1H NMR, 13C NMR, and mass spectrometry fragmentation patterns based on structurally related compounds. The pharmacological profile is discussed in the context of its close analog, methiopropamine (MPA), a known psychoactive substance. This guide aims to be a valuable resource for researchers engaged in the study of novel psychoactive substances, drug discovery, and analytical chemistry.
Chemical Identity and Physicochemical Properties
IUPAC Name: 2-methyl-1-thiophen-2-ylpropan-1-amine[1]
Synonyms:
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2-Methyl-1-(2-thienyl)propan-1-amine
CAS Number: 56072-60-7[1]
Chemical Formula: C₈H₁₃NS[1]
Molecular Weight: 155.26 g/mol [1]
Chemical Structure:
Figure 2. Proposed synthesis of 2-methyl-1-thiophen-2-ylpropan-1-amine.
Step 1: Synthesis of 2-Methyl-1-thiophen-2-yl-propan-1-one (Precursor)
The synthesis of the ketone precursor, 2-methyl-1-thiophen-2-yl-propan-1-one, can be achieved through a Friedel-Crafts acylation of thiophene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol (Hypothetical):
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To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add isobutyryl chloride dropwise.
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After the addition is complete, add a solution of thiophene in the same solvent dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Quench the reaction by carefully pouring the mixture into ice-water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-1-thiophen-2-yl-propan-1-one.
Step 2: Reductive Amination to 2-Methyl-1-thiophen-2-ylpropan-1-amine
The conversion of the ketone to the primary amine can be accomplished via reductive amination. The Leuckart reaction, which utilizes formamide or ammonium formate as both the amine source and the reducing agent, is a classic and effective method for this transformation. [2] Experimental Protocol (Hypothetical - Leuckart Reaction):
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A mixture of 2-methyl-1-thiophen-2-yl-propan-1-one and an excess of ammonium formate is heated at a high temperature (typically 160-185 °C) for several hours.
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The reaction progress is monitored by TLC.
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After completion, the reaction mixture is cooled and then hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate formamide.
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The acidic solution is then made basic with a strong base (e.g., sodium hydroxide) to liberate the free amine.
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The product is extracted with an organic solvent (e.g., diethyl ether), and the organic extracts are dried and concentrated.
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The final product, 2-methyl-1-thiophen-2-ylpropan-1-amine, can be purified by vacuum distillation.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published spectroscopic data for 2-methyl-1-thiophen-2-ylpropan-1-amine, the following are predicted spectra based on the analysis of its structural analogue, methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine), and general principles of NMR and mass spectrometry.
3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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δ 7.20-6.80 (m, 3H, thiophene protons): The three protons on the thiophene ring would appear as a complex multiplet in this region.
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δ 4.15 (t, J = 7.0 Hz, 1H, CH-NH₂): The proton on the carbon bearing the amine group would likely be a triplet due to coupling with the adjacent methylene protons.
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δ 2.90 (d, J = 7.0 Hz, 2H, CH₂-thiophene): The methylene protons adjacent to the thiophene ring would appear as a doublet.
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δ 1.60 (s, 2H, NH₂): The amine protons would likely appear as a broad singlet, and its chemical shift can be variable and concentration-dependent.
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δ 1.05 (s, 6H, 2 x CH₃): The two methyl groups on the isopropyl moiety would be equivalent and appear as a singlet.
3.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
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δ 145.0 (C): Quaternary carbon of the thiophene ring attached to the propyl chain.
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δ 126.8 (CH): Thiophene C5-H.
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δ 124.5 (CH): Thiophene C3-H.
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δ 123.0 (CH): Thiophene C4-H.
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δ 55.0 (CH): Carbon bearing the amine group.
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δ 45.0 (CH₂): Methylene carbon.
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δ 35.0 (C): Quaternary carbon of the isopropyl group.
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δ 22.0 (CH₃): The two equivalent methyl carbons.
3.3. Predicted Mass Spectrum (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern would likely involve the following key fragments:
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m/z 110: Loss of the isopropylamine group ([M - C₃H₈N]⁺), corresponding to the thienylmethyl cation.
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m/z 97: Thiophene ring fragmentation.
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m/z 58: Cleavage at the benzylic position, resulting in the [CH(CH₃)₂NH₂]⁺ fragment, which would be a prominent peak.
Pharmacological Profile and Mechanism of Action
Direct pharmacological studies on 2-methyl-1-thiophen-2-ylpropan-1-amine are scarce. However, its close structural relationship to methiopropamine (MPA), a known novel psychoactive substance (NPS), allows for a reasoned prediction of its pharmacological activity. MPA is a structural analog of methamphetamine where the phenyl ring is replaced by a thiophene ring.
Predicted Mechanism of Action:
Figure 3. Predicted mechanism of action of 2-methyl-1-thiophen-2-ylpropan-1-amine.
It is highly probable that 2-methyl-1-thiophen-2-ylpropan-1-amine acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it would increase the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission. This mechanism is consistent with the stimulant effects observed with its N-methylated analog, methiopropamine. [3] The potency of 2-methyl-1-thiophen-2-ylpropan-1-amine as a reuptake inhibitor compared to MPA is unknown. Generally, N-methylation of phenethylamines can influence potency and selectivity for monoamine transporters.
Toxicology and Potential for Abuse
Given its structural similarity to methiopropamine and methamphetamine, 2-methyl-1-thiophen-2-ylpropan-1-amine should be considered to have a significant potential for abuse and may produce adverse health effects. The acute toxicity of MPA has been reported to include cardiovascular, gastrointestinal, and psychotic symptoms. [4]Therefore, similar toxicological effects can be anticipated for the primary amine analog.
Structure-Activity Relationships of Thiophene-Based Amphetamine Analogs
The substitution of the phenyl ring in amphetamine-like compounds with a thiophene ring is a common strategy in medicinal chemistry to modulate pharmacological properties. Key structure-activity relationship (SAR) observations include:
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Thiophene Ring Position: The position of the propylamino side chain on the thiophene ring (2- or 3-position) can significantly impact activity.
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Substitution on the Thiophene Ring: The addition of substituents to the thiophene ring can alter potency and selectivity.
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Modifications of the Amine Group: N-alkylation (e.g., methylation to form MPA) or the presence of a primary amine can influence the interaction with monoamine transporters.
Analytical Methods
The identification and quantification of 2-methyl-1-thiophen-2-ylpropan-1-amine in forensic and research samples would typically employ the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the identification of novel psychoactive substances. The compound would be expected to have a characteristic retention time and mass spectrum.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for quantification in biological matrices.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.
Conclusion
2-Methyl-1-thiophen-2-ylpropan-1-amine is a compound of interest due to its structural relationship to the psychoactive substance methiopropamine. While direct experimental data on this primary amine is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic and pharmacological data provide a foundation for further research. It is crucial for the scientific community to further investigate the synthesis, characterization, and pharmacological profile of this and other emerging thiophene-based psychoactive substances to better understand their potential effects and risks.
References
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PubChem. Compound Summary for CID 13903534, 2-Methyl-1-(2-thienyl)propan-1-amine. Available from: [Link]
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Umar, Q., Luo, M., & Isab, A. A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-17. Available from: [Link]
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Wood, M., Dargan, P. I., & Button, J. (2013). Acute toxicity associated with analytically confirmed recreational use of methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Clinical Toxicology, 51(7), 647-650. Available from: [Link]
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Tuv, S. S., Stokke, H., & Øiestad, E. L. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International journal of molecular sciences, 22(21), 12002. Available from: [Link]
Sources
- 1. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
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- 4. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents [mdpi.com]
